molecular formula C15H12N2O4 B4192958 2-(4-ethoxyphenyl)-6-nitro-1,3-benzoxazole

2-(4-ethoxyphenyl)-6-nitro-1,3-benzoxazole

Cat. No. B4192958
M. Wt: 284.27 g/mol
InChI Key: MULZZTQBUOQLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-6-nitro-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as EBO-NO2 and is a member of the benzoxazole family of compounds. EBO-NO2 has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and electronics.

Mechanism of Action

The mechanism of action of EBO-NO2 is not fully understood, but several studies have suggested that it acts by inducing cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the growth of bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
EBO-NO2 has been shown to have several biochemical and physiological effects. In addition to its anticancer and antimicrobial activities, the compound has also been shown to exhibit anti-inflammatory and antioxidant properties. These properties make EBO-NO2 a promising candidate for the development of new drugs for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of EBO-NO2 is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, the compound has been shown to be stable under a wide range of conditions, making it suitable for various experimental setups. However, one of the limitations of EBO-NO2 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on EBO-NO2. One of the most promising areas of research is the development of new drugs based on the compound's anticancer and antimicrobial properties. Additionally, the compound's anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases. Further research is also needed to fully understand the mechanism of action of EBO-NO2 and to explore its potential applications in other fields, such as material science and electronics.
Conclusion:
In conclusion, 2-(4-ethoxyphenyl)-6-nitro-1,3-benzoxazole is a unique chemical compound that has gained significant attention in scientific research for its potential applications in various fields. The compound's ease of synthesis, stability, and promising biological activities make it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various fields.

Scientific Research Applications

EBO-NO2 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. EBO-NO2 has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use as an antimicrobial agent, with promising results against various bacterial strains.

properties

IUPAC Name

2-(4-ethoxyphenyl)-6-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-2-20-12-6-3-10(4-7-12)15-16-13-8-5-11(17(18)19)9-14(13)21-15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULZZTQBUOQLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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